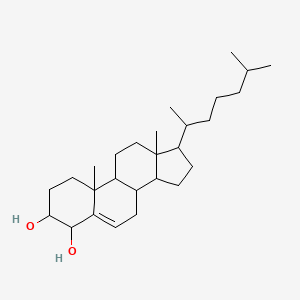

Cholest-5-ene-3,4-diol

CAS No.:

Cat. No.: VC1661391

Molecular Formula: C27H46O2

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H46O2 |

|---|---|

| Molecular Weight | 402.7 g/mol |

| IUPAC Name | 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

| Standard InChI | InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3 |

| Standard InChI Key | CZDKQKOAHAICSF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Introduction

| Synonym/Identifier | Value |

|---|---|

| PubChem CID | 86545 |

| IUPAC Name | 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

| Common Names | 4β-hydroxycholesterol, 4-hydroxycholesterol |

| Alternative Names | (3β,4β)-isomer of cholest-5-ene-3,4-diol, Cholest-5-ene-3β,4β-diol |

| InChIKey | CZDKQKOAHAICSF-UHFFFAOYSA-N |

| CAS Registry Number | 34310-86-6 |

Structural and Chemical Properties

Molecular Structure and Composition

Cholest-5-ene-3,4-diol possesses a steroid nucleus with 27 carbon atoms arranged in the characteristic tetracyclic structure of cholesterol derivatives. The molecular formula C27H46O2 reflects its composition, with the two oxygen atoms corresponding to the hydroxyl groups at the 3 and 4 positions . The molecule's structural configuration influences its interactions with biological systems, particularly with respect to receptor binding and enzymatic transformations.

Physicochemical Characteristics

The physical and chemical properties of Cholest-5-ene-3,4-diol determine its behavior in both biological systems and laboratory settings. These properties include solubility parameters, partition coefficients, and reactivity profiles that affect its distribution and metabolism within organisms.

Table 2: Key Physicochemical Properties of Cholest-5-ene-3,4-diol

The high XLogP3-AA value of 7.4 indicates considerable lipophilicity, which influences the compound's ability to cross cell membranes and interact with lipophilic tissue compartments . The presence of two hydrogen bond donors and two acceptors enables specific molecular interactions that may be important for biological recognition processes.

Biological Presence and Significance

Natural Occurrence in Biological Systems

Cholest-5-ene-3,4-diol has been definitively identified in both human plasma and rat liver tissues, confirming its natural occurrence in mammalian biological systems . Research employing gas-liquid chromatography-mass spectrometry has established the compound's presence as an endogenous metabolite, suggesting its role in normal physiological processes.

Quantitative Profiles in Biological Samples

Scientific investigations have determined the concentration ranges of Cholest-5-ene-3,4-diol in various biological matrices, providing baseline values for comparative studies and potential biomarker applications.

Table 3: Measured Concentrations of Cholest-5-ene-3,4-diol in Biological Samples

| Biological Sample | Concentration | Study Parameters | Reference |

|---|---|---|---|

| Human Plasma | 36 ± 4.3 ng/ml | Mean ± SD, n = 8 | |

| Rat Liver | 0.62 ± 0.19 μg/g wet weight | Mean ± SD, n = 6 |

These concentration levels are comparable to those of other common oxysterols, indicating that Cholest-5-ene-3,4-diol constitutes a significant portion of the oxysterol profile in these biological systems . The presence of this compound at measurable levels suggests potential physiological roles worth investigating.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

The identification and quantification of Cholest-5-ene-3,4-diol in biological samples has primarily relied on gas-liquid chromatography coupled with mass spectrometry (GC-MS) . This technique offers high sensitivity and specificity for sterol analysis, allowing researchers to distinguish this compound from structurally similar sterols.

Mass Spectrometric Analysis

Mass spectrometry provides critical structural information for Cholest-5-ene-3,4-diol, with characteristic fragmentation patterns that enable definitive identification. The compound's mass spectral profile includes significant peaks at m/z values of 371.3, 383.3, and 355.3, as noted in the MS-MS spectrum . These distinctive fragments can be used as identifier ions for quantitative analysis.

Isotope Dilution Methods

Research on Cholest-5-ene-3,4-diol has employed isotope dilution-mass spectrometry with deuterium-labeled internal standards for precise quantification . This methodology compensates for matrix effects and extraction inefficiencies, providing accurate measurements even at low concentrations. The approach involves:

-

Addition of deuterated Cholest-5-ene-3,4-diol to the biological sample

-

Extraction and purification steps

-

Instrumental analysis with selective ion monitoring

-

Calculation of concentration based on isotope ratio measurements

Metabolic Considerations

Relationship to Other Sterols

Cholest-5-ene-3,4-diol should be considered within the broader context of sterol metabolism. Its structural similarity to cholesterol (Cholest-5-ene) suggests a direct metabolic relationship, potentially through cytochrome P450-mediated hydroxylation reactions . The compound's structural features distinguish it from related oxysterols such as Cholest-4-ene-3,5-diol, which possesses a different hydroxylation pattern and likely different biological properties.

Research Applications and Future Directions

Biochemical Research Applications

As a naturally occurring oxysterol with defined structural properties, Cholest-5-ene-3,4-diol may serve as a valuable reference compound for investigating sterol metabolism, enzyme specificity, and receptor interactions. Its role in cellular signaling pathways represents an area deserving further exploration.

Pharmaceutical Relevance

The hydroxylation pattern of Cholest-5-ene-3,4-diol may confer specific biological activities that could be exploited in pharmaceutical development. Investigation of its interactions with nuclear receptors and cellular signaling pathways could reveal therapeutic applications or inform the design of synthetic analogs with enhanced properties.

Comparative Analysis

Relation to Other Oxysterols

Cholest-5-ene-3,4-diol exists within a diverse family of oxysterols, each characterized by specific hydroxylation patterns that influence their biological activities. Comparative studies examining the relative concentrations and activities of these compounds would enhance our understanding of their physiological roles and potential pathological implications.

Species Differences

The detection of Cholest-5-ene-3,4-diol in both human plasma and rat liver suggests conservation across mammalian species, though concentration differences may reflect species-specific metabolic variations . Further research comparing its presence and metabolism across different organisms could provide evolutionary insights and improve the translational value of animal studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume